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Estradiol propionate

Cat. No.: B191205
CAS No.: 3758-34-7
M. Wt: 328.4 g/mol
InChI Key: PQCRZWCSVWBYSC-AGRFSFNASA-N
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Description

Contextualization of Estradiol (B170435) Derivatives in Steroid Hormone Science

Estradiol and its derivatives are fundamental to steroid hormone science. ontosight.ai Steroid hormones, a class of lipids synthesized from cholesterol, are crucial for a multitude of physiological processes, including metabolism, inflammation, immune response, and the development of sexual characteristics. wikipedia.org Estradiol, a primary female sex hormone, exerts its effects by binding to estrogen receptors (ERs), specifically ERα and ERβ. ontosight.ai

The chemical modification of estradiol to create derivatives like estradiol propionate (B1217596) is a common practice in medicinal chemistry. ontosight.ai These modifications aim to enhance the therapeutic properties of the parent hormone. ontosight.ai For instance, esterification, the process of adding an ester group, can increase the lipid solubility of estradiol. This alteration prolongs its release and reduces its breakdown by the liver after administration, a phenomenon known as first-pass metabolism. This results in more stable and sustained estrogenic activity compared to unmodified estradiol.

Historical Perspectives on Prodrug Design in Endocrine Pharmacology

The concept of a "prodrug" – an inactive compound that is converted into an active drug within the body – was first formally introduced by Adrien Albert in 1958. researchgate.net However, the use of substances that would now be classified as prodrugs predates this terminology. researchgate.netwikipedia.org In the realm of endocrine pharmacology, early examples were often discovered through serendipity rather than intentional design. oup.com

The development of estradiol esters is a prime example of early prodrug design. By the mid-20th century, researchers understood that modifying the estradiol molecule could lead to a longer duration of action. google.com This was a significant advancement, as it allowed for less frequent administration. The core principle is that the esterified form of estradiol is inactive and must be hydrolyzed in the body to release the active estradiol. researchgate.nethumanjournals.com This enzymatic conversion allows for a slower, more controlled release of the hormone. ontosight.ai Over the years, the design of prodrugs has evolved from a trial-and-error approach to a more rational and targeted strategy, aiming to optimize absorption, distribution, metabolism, and excretion (ADME) properties of drugs. researchgate.netnih.gov

Evolution of Academic Research Paradigms for Estrogen Esters

Academic research on estrogen esters has shifted from initial discoveries and syntheses to a more nuanced understanding of their specific actions and potential applications. Early research focused on the synthesis of various estradiol esters and demonstrating their prolonged estrogenic effects. google.comoup.com

Contemporary research paradigms have expanded to investigate the intricate mechanisms of action of these compounds. This includes studying how different ester modifications influence receptor binding, gene expression, and cellular signaling pathways. biosynth.commdpi.com For instance, research has explored how estradiol propionate can modulate cellular processes in hormone-sensitive cancers, highlighting mechanisms that may be distinct from canonical estrogen receptor signaling. Furthermore, modern analytical techniques have enabled more precise pharmacokinetic studies, detailing how these esters are absorbed, distributed, metabolized, and excreted. nih.govnih.gov The focus has also broadened to explore the potential for developing "soft drugs" – locally active agents with minimal systemic effects – by manipulating the ester structure. google.com This evolution reflects a deeper appreciation for the complex interplay between chemical structure and biological function in the field of endocrinology. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
Molecular FormulaC21H28O3
Molecular Weight328.45 g/mol
Melting Point199 °C
CAS Number3758-34-7
Data sourced from biosynth.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O3 B191205 Estradiol propionate CAS No. 3758-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCRZWCSVWBYSC-AGRFSFNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048985
Record name beta-Estradiol 17-propionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3758-34-7
Record name Estradiol, 17-propionate
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Record name Estradiol propionate
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Record name beta-Estradiol 17-propionate
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Record name Estra-1,3,5(10)-triene-3,17β-diol 17-propionate
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Record name ESTRADIOL 17-PROPIONATE
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Synthetic Methodologies and Chemical Modifications of Estradiol Propionate

Esterification Approaches for Estradiol (B170435) Propionate (B1217596) Synthesis

The synthesis of estradiol propionate from estradiol involves the formation of an ester bond between the steroid's hydroxyl group and propionic acid or a derivative thereof. The estradiol molecule possesses two hydroxyl groups, a phenolic hydroxyl at C-3 and a secondary alcohol at C-17, which exhibit different reactivities. This difference is the basis for developing regioselective synthesis strategies.

Achieving regioselectivity—the preferential reaction at one functional group over another—is a key challenge in the synthesis of estrogen esters like estradiol 17-propionate. The goal is to acylate the C-17β hydroxyl group while leaving the C-3 phenolic hydroxyl group unmodified. nih.govarkat-usa.org Two primary strategies have been developed to achieve this outcome.

Enzymatic Catalysis: One highly effective method for achieving regioselectivity is the use of enzymes, particularly lipases, as biocatalysts. arkat-usa.org Research has demonstrated that lipases can catalyze the acylation of estradiol with remarkable specificity for the 17-OH position. arkat-usa.orgresearchgate.net In a study investigating various lipases, Candida rugosa lipase (B570770) (CRL) was found to be completely regioselective, yielding exclusively the 17-ester derivative when reacting estradiol with oleic acid in toluene. arkat-usa.org This enzymatic approach is advantageous due to its mild reaction conditions and low environmental impact. arkat-usa.org The choice of acylating agent is also crucial; direct esterification using a free fatty acid gives significantly better yields than transesterification with an ethyl ester of the acid. arkat-usa.org

Factors such as temperature and reactant ratios are optimized to maximize yield. For the CRL-catalyzed synthesis of estradiol-17-oleate, a temperature of 55°C was shown to be more effective than 33°C, and a 2.5:1 molar ratio of oleic acid to estradiol provided the best results. arkat-usa.org

Table 1: Influence of Reaction Parameters on Enzymatic Esterification of Estradiol arkat-usa.org
ParameterConditionOutcome/Observation
EnzymeCandida rugosa lipase (CRL)Completely regioselective for the 17-OH position.
Acylating AgentFree Fatty Acid vs. Ethyl EsterDirect esterification with free fatty acid is superior (>75% yield) to transesterification with ethyl ester (<39% yield).
Temperature55°C vs. 33°CHigher temperature resulted in a better yield (79% vs. 62%).
Molar Ratio (Acid:Estradiol)2.5:1Optimal ratio for maximizing esterification degree.

Chemical Synthesis via Selective Hydrolysis: A common chemical approach involves a two-step process. First, estradiol is treated with an excess of the acylating agent (e.g., propionyl chloride or anhydride) under conditions that esterify both the C-3 and C-17 hydroxyl groups, forming estradiol-3,17-dipropionate. The second step involves the regioselective hydrolysis of the ester at the C-3 position.

The phenolic ester at C-3 is more susceptible to alkaline hydrolysis than the secondary alcohol ester at C-17. By using mild alkaline conditions, such as potassium carbonate in aqueous methanol (B129727) at room temperature, the C-3 ester can be selectively cleaved, yielding the desired estradiol 17-propionate. This strategy has been documented in patent literature for the synthesis of similar estrogen esters.

The formation of this compound via esterification is governed by fundamental principles of chemical kinetics and thermodynamics.

Thermodynamic Control: Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic example of an equilibrium-controlled process. organic-chemistry.orgnumberanalytics.com The general reaction is reversible, and its position at equilibrium can be influenced by several factors according to Le Chatelier's principle. numberanalytics.com

R-COOH (Carboxylic Acid) + R'-OH (Alcohol) ⇌ R-COOR' (Ester) + H₂O

Kinetic Control: The rate at which the esterification reaction occurs is influenced by temperature, the concentration of reactants, and the presence of a catalyst. numberanalytics.comresearchgate.net Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, accelerate the reaction by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (the hydroxyl group of estradiol). organic-chemistry.orgnumberanalytics.com

In the context of regioselective synthesis, the kinetics of reacting the two different hydroxyl groups of estradiol are critical. The phenolic C-3 hydroxyl and the secondary C-17 hydroxyl have different nucleophilicities. While the C-17 hydroxyl is a typical secondary alcohol, the C-3 hydroxyl is phenolic, making it more acidic but potentially less nucleophilic depending on the reaction conditions. Steric hindrance around the C-17 hydroxyl, which is shielded by the C-18 methyl group, can also make esterification at this position energetically more difficult under certain conditions. nih.gov The choice of catalyst and reaction conditions can exploit these kinetic differences to favor the formation of one product over another (kinetic product) before the system reaches thermodynamic equilibrium, although most esterification syntheses are run under conditions that favor the more stable thermodynamic product.

Regioselective Synthesis Strategies for Estrogen Esters

Rational Design Principles for this compound Analogues

The rational design of estradiol analogues involves strategic chemical modifications to the steroid nucleus to achieve specific biological activity profiles. This approach moves beyond simple esterification to create novel molecules with desired properties, such as targeted action with reduced systemic exposure.

A key principle in modern drug design is the concept of "soft drugs," a term pioneered by Bodor and advanced by researchers like Hochberg in the field of estrogens. ingentaconnect.comdermsquared.comjchemrev.comcapes.gov.br Soft drugs are biologically active compounds that are designed to exert their effects locally and then undergo a predictable, one-step metabolic inactivation to a non-toxic metabolite upon entering systemic circulation. dermsquared.comjchemrev.com This approach is particularly valuable for hormones like estradiol, where localized therapeutic effects are desired without systemic side effects. dermsquared.com

The design of soft estrogens often involves masking a metabolically labile group. capes.gov.brnih.gov Specifically, a carboxylic acid group, which is hormonally inactive, is attached to the estradiol nucleus. nih.gov This acid is then masked as an ester. The resulting ester derivative is hormonally active and can bind to the estrogen receptor. However, upon absorption into the general circulation, it is rapidly hydrolyzed by ubiquitous nonspecific esterase enzymes back to the inactive carboxylic acid, effectively terminating its action. dermsquared.comnih.gov This strategy aims to create analogues with high local activity but low systemic impact. nih.gov

The biological properties of an estradiol analogue are profoundly influenced by the position, size, and chemical nature of substituents on the steroid nucleus. nih.govuomustansiriyah.edu.iq Structure-activity relationship (SAR) studies have shown that modifications at various positions on the A, B, C, and D rings can dramatically alter receptor binding, hormonal activity (agonist vs. antagonist), and susceptibility to metabolic inactivation. nih.govwho.intoup.com

A-Ring (C-2): Introduction of flexible groups at the C-2 position, such as acetyl or diketone functions, has been shown to result in derivatives with high binding affinity for the estrogen receptor and significant estrogenic activity. who.int

B-Ring (C-7 & C-11): The estrogen receptor can accommodate bulky substituents at the 7α and 11β positions. nih.gov However, the biological outcome is highly sensitive to the nature of the substituent. At the 11β position, an acetate (B1210297) methyl ester functions as a potent estrogen agonist. nih.govoup.com In a remarkable demonstration of SAR, simply lengthening the ester by a single methylene (B1212753) group to a propionate dramatically reduces hormonal activity. nih.gov Further research showed that changing a methyl ester at this position to an ethyl ester transformed a potent agonist into an antagonist. oup.com This highlights that minor structural changes at the C-11β position can switch the mode of action from agonism to antagonism. oup.com

D-Ring (C-15 & C-16): The D-ring is another critical site for modification. In the context of soft estrogen design, formate (B1220265) esters attached at the 15α-position were found to be good estrogens with the potential for local activity. nih.gov Similarly, attaching carboxylic acid esters at the 16α-position produced compounds where estrogenic potency decreased as the ester chain length increased, a finding that correlated with the rate of enzymatic hydrolysis. capes.gov.br

Table 2: Effect of Substituent Position and Type on Estradiol Analogue Properties
PositionSubstituent TypeObserved Effect on ActivityReference
C-2 (A-Ring)Flexible groups (e.g., acetyl, diketone)High estrogen receptor binding affinity and estrogenic activity. who.int
C-7α (B-Ring)Formate esterGood estrogenic activity, but not readily hydrolyzed by esterases. nih.gov
C-11β (B-Ring)Acetate (methyl ester)Effective estrogen agonist. nih.gov
Propionate or Acetate (ethyl ester)Dramatically reduced or no estrogenic activity; can act as an antagonist. nih.govoup.com
C-15α (D-Ring)Formate esterGood estrogenic activity. nih.gov
C-16α (D-Ring)Carboxylic acid esters (formate, acetate, propionate)Estrogenic potency decreases as ester chain length increases. capes.gov.br

Computational and in Silico Investigations of Estradiol Propionate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Estrogen Receptor Ligands

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For estrogen receptor ligands like estradiol (B170435) propionate (B1217596), QSAR models are invaluable for predicting estrogenic activity and prioritizing compounds for further experimental testing. researchgate.net

The development of robust QSAR models for estrogen receptor binding is a systematic process that adheres to guidelines such as those proposed by the Organisation for Economic Co-operation and Development (OECD). researchgate.netmdpi.comnih.gov The process begins with the collection and curation of a large, structurally diverse dataset of compounds with experimentally determined binding affinities for the estrogen receptor. nih.govtiu.edu.iq This dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov

2D QSAR models are developed using molecular descriptors calculated from the two-dimensional representation of the molecules. These descriptors can include physicochemical properties, topological indices, and quantum-chemical parameters. mdpi.comresearchgate.net Multiple Linear Regression (MLR) is a common algorithm used to build 2D QSAR models that correlate these descriptors with the biological activity, such as the relative binding affinity (RBA). researchgate.net

3D QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of the ligands. mdpi.comacs.org These methods require the alignment of the molecules in the dataset and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. niscpr.res.inmdpi.com The resulting models provide contour maps that visualize the regions where modifications to the molecular structure would likely increase or decrease binding affinity. researchgate.netresearchgate.net For instance, a CoMFA model might indicate that a bulky substituent at a particular position on the steroid scaffold of estradiol propionate could enhance or diminish its binding to the estrogen receptor.

Validation is a critical step to ensure the robustness and predictive ability of the developed QSAR models. mdpi.com Internal validation techniques like leave-one-out cross-validation (q²) are used during model development. acs.org External validation, using the independent test set, provides a more stringent assessment of the model's predictive performance (r²_pred). nih.govniscpr.res.in

Table 1: Representative Statistical Parameters for QSAR Model Validation

Parameter Description Typical Value
Coefficient of determination for the training set > 0.6
Cross-validated correlation coefficient (LOO-CV) > 0.5

| r²_pred | Predictive r² for the external test set | > 0.5 |

This table presents typical validation parameters for a robust QSAR model, indicating its goodness-of-fit, internal robustness, and external predictivity.

Once validated, QSAR models can be used to predict the estrogenic activity of new or untested compounds like this compound. researchgate.net By inputting the calculated descriptors for this compound into the QSAR equation, its binding affinity for the estrogen receptor can be estimated. This is particularly useful for screening large chemical libraries to identify potential endocrine-disrupting chemicals. researchgate.net

A significant application of QSAR is the prediction of receptor subtype selectivity. Estrogen receptors exist as two main subtypes, ERα and ERβ, which have different tissue distributions and physiological roles. tandfonline.com Developing ligands that selectively target one subtype over the other is a major goal in drug discovery. QSAR models have been developed specifically to predict the binding affinity of compounds to both ERα and ERβ. researchgate.nettandfonline.com These models often reveal that subtle differences in molecular properties, such as size, shape, and electrostatic potential, can govern selectivity. tandfonline.com For example, studies have shown that the volume and width of substituents can influence a ligand's selectivity for ERβ. tandfonline.com Such models could predict whether the propionate group of this compound alters its selectivity profile compared to the parent estradiol molecule.

Development and Validation of 2D and 3D QSAR Models for Estrogen Receptor Binding

Molecular Docking Simulations of this compound-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org It is widely used to study the interactions between estrogenic compounds and the estrogen receptor at an atomic level. rsc.orgfrontiersin.org

The ligand-binding domain (LBD) of the estrogen receptor is a predominantly hydrophobic pocket. rsc.org The crystal structures of ERα and ERβ complexed with various ligands have revealed the key amino acid residues that form the binding site. For ERα, crucial residues include Glu353, Arg394, and His524. researchgate.net The phenolic A-ring of steroidal estrogens like estradiol typically forms hydrogen bonds with Glu353 and Arg394, often mediated by a water molecule, while the 17β-hydroxyl group on the D-ring interacts with His524. rsc.orgmarquette.edu

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a receptor, often expressed as a binding energy value (e.g., in kcal/mol). frontiersin.orgfrontiersin.org Lower binding energy values generally indicate higher binding affinity. frontiersin.org Docking studies have shown good correlation between calculated binding energies and experimentally determined binding affinities for a wide range of estrogenic compounds. plos.orgbibliomed.org

For this compound, docking simulations would predict its binding pose within the ER LBD and calculate its binding energy. It is expected that the steroidal core of this compound would maintain the key hydrogen bonding interactions with Glu353 and Arg394. The interaction at the other end of the molecule would be modified, with the propionate ester likely forming hydrophobic interactions with residues lining that part of the pocket instead of the direct hydrogen bond formed by the hydroxyl group of estradiol with His524. rsc.org

Table 2: Predicted Binding Affinities and Key Interactions for Estrogenic Compounds with ERα

Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues
17β-Estradiol -10.1 to -6.6 Glu353, Arg394, His524, Leu387
This compound (Hypothetical) -9.5 to -6.0 Glu353, Arg394, Leu387, Met421

| Tamoxifen | -9.6 | Asp351, Leu387, Met388 |

This table shows representative predicted binding affinities from docking studies and the key amino acid residues involved in the interaction. The values for this compound are hypothetical, based on the expected effect of the propionate group. frontiersin.orgrjptonline.org

Computational Analysis of Ligand-Estrogen Receptor Binding Pockets

Molecular Dynamics Simulations for Characterizing this compound Complexes

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing the study of the complex's behavior over time. biorxiv.org MD simulations are used to assess the stability of the docked pose, characterize conformational changes in the protein and ligand, and refine binding affinity predictions. dovepress.combiointerfaceresearch.com

An MD simulation of the this compound-ER complex would start with the best-docked pose and simulate the movements of all atoms in the system over a period of nanoseconds. biorxiv.org Analysis of the simulation trajectory can reveal the stability of the key hydrogen bonds and hydrophobic interactions. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored to assess the stability of the complex; a stable RMSD value over time suggests a stable binding mode. dovepress.comtandfonline.com

Table 3: Chemical Compounds Mentioned

Compound Name
17β-Estradiol
This compound

Analysis of Receptor-Ligand Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational biology, allowing researchers to observe the motion and interaction of atoms and molecules over time. While direct MD simulation studies specifically on this compound are not extensively documented in publicly available literature, a wealth of research on its parent compound, 17β-estradiol (E2), provides a robust foundation for understanding the stability and dynamics of the this compound-ER complex.

MD simulations of the estrogen receptor-alpha (ERα) ligand-binding domain (LBD) in complex with agonists like E2 reveal that the agonist-bound state is generally stable and tightly restrained. biorxiv.orgnih.gov The binding of an agonist induces a specific conformational state in the receptor, which is crucial for its function. The stability of this complex is maintained by a network of interactions, including hydrogen bonds and hydrophobic contacts. nih.gov For instance, the phenolic hydroxyl group on the A-ring and the 17β-hydroxyl group on the D-ring of estradiol are critical for high-affinity binding, forming key hydrogen bonds with residues within the receptor's binding pocket. nih.gov

The propionate ester at the C17β position of estradiol would alter the dynamics of the D-ring's interaction with the receptor. The bulky and more flexible propionate group, compared to the hydroxyl group of estradiol, would likely introduce different conformational dynamics. The stability of the complex would be influenced by how well the receptor's binding pocket can accommodate this larger ester group. The rotational freedom of the propionate moiety could lead to increased local flexibility in the D-ring region of the steroid while still maintaining the critical interactions of the A-ring that anchor the molecule.

Studies have shown that the ERα ligand-binding pocket is flexible and can reshape itself to accommodate various ligands. plos.org The stability of the this compound-ER complex would therefore depend on the energetic favorability of the conformational adjustments required within the binding site. Key residues in the vicinity of the D-ring would play a significant role in stabilizing the complex.

Table 1: Key Amino Acid Residues in Estrogen Receptor α (ERα) Interacting with Estradiol and Their Potential Role in Stabilizing this compound

Interacting Residue Location in ERα Type of Interaction with Estradiol Postulated Interaction with this compound
Glu353 A-ring pocket Hydrogen bond donor/acceptor with 3-OH Maintained, as the A-ring is unchanged. Crucial for anchoring.
Arg394 A-ring pocket Hydrogen bond with 3-OH Maintained, providing a key stabilization point.
His524 D-ring pocket Hydrogen bond with 17β-OH Interaction would be lost or altered due to the propionate ester. The ester's carbonyl oxygen might form a weaker hydrogen bond or van der Waals interactions. plos.orgnih.gov
Leu525 D-ring pocket Hydrophobic interactions Likely to have significant hydrophobic interactions with the propionate group.

This table is based on data for 17β-estradiol and infers the interactions for this compound.

Elucidation of Dynamic Binding Patterns within Estrogen Receptors

The dynamic binding pattern refers to the time-dependent interactions, including the formation and breaking of non-covalent bonds and conformational shifts, that occur between a ligand and its receptor. mdpi.com Understanding these patterns is crucial for explaining how a ligand can induce a specific functional response (e.g., agonism).

For steroidal estrogens, the binding process is a dynamic event that culminates in a stable, transcriptionally active conformation of the receptor. The binding of an agonist like estradiol to ERα stabilizes a specific conformation of the C-terminal helix, Helix 12 (H12), which is essential for the recruitment of coactivator proteins and subsequent gene transcription. biorxiv.orgnih.gov

In the case of this compound, the fundamental binding mode is expected to mimic that of estradiol, with the steroid's A-ring initiating the interaction deep within the hydrophobic pocket of the ER. However, the propionate ester at the D-ring introduces a unique dynamic profile. Molecular docking and MD simulations would be instrumental in elucidating these specific patterns.

Key aspects of the dynamic binding pattern for this compound would include:

Initial Recognition and Entry: The molecule would likely enter the binding pocket with the A-ring first, driven by hydrophobic forces and guided by the shape of the binding cavity.

Hydrogen Bond Network: The crucial hydrogen bonds between the A-ring's phenolic hydroxyl group and residues like Glu353 and Arg394 would form, anchoring the ligand. plos.org

D-Ring Accommodation and H12 Positioning: The conformation of the D-ring and its propionate ester would dynamically adjust to fit the surrounding residues. This interaction is critical as it directly influences the positioning of Helix 12. The receptor must accommodate the propionate group in a way that allows H12 to adopt the "agonist" position, effectively "trapping" it over the ligand-binding pocket to create a surface for coactivator binding. nih.gov

Binding Affinity: The binding affinity is a measure of the strength of the interaction. It is determined by the sum of all intermolecular forces. While the core steroid structure ensures a high affinity, the propionate group's contribution would be determined by the balance of favorable hydrophobic interactions and any potential steric hindrance. Computational methods can predict binding energy, which correlates with binding affinity. plos.orgresearchgate.net

Table 2: Predicted Dynamic Interactions of this compound within the ERα Ligand Binding Pocket

Interaction Type Ligand Moiety Interacting Receptor Residues (Predicted) Dynamic Nature
Hydrogen Bonding Phenolic 3-OH Group Glu353, Arg394 Stable, anchoring interaction, forming and persisting throughout the simulation. osti.govnih.gov
van der Waals / Hydrophobic Steroid Core (A, B, C rings) Leu346, Ala350, Leu384, Leu387, Met421 Extensive and stable, forming a tight hydrophobic enclosure. plos.org
van der Waals / Hydrophobic Propionate side chain Leu525, Met528, Ile527 Dynamic fluctuations as the flexible ester tail explores conformational space within the D-ring sub-pocket.

This table represents a predictive model based on the known interactions of estradiol and the chemical properties of the propionate group.

Pharmacodynamics and Biochemical Mechanisms of Estradiol Propionate in Non Human Systems

Estrogen Receptor Subtype Interactions

Estradiol (B170435) esters are fundamentally inactive prodrugs that possess a very low affinity for estrogen receptors (ERs). wikipedia.org Their biological effects are realized only after enzymatic cleavage of the ester bond, which releases estradiol. wikipedia.orgnih.gov This liberated estradiol then binds to and activates the two principal estrogen receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). nih.gov Studies using uterine cytosol from non-human mammals have demonstrated that while short-chain esters like estradiol propionate (B1217596) appear to compete for binding with radiolabeled estradiol, this is an artifact of their rapid hydrolysis to estradiol during the assay. nih.gov When hydrolytic activity is minimized, the esters themselves show no specific binding. nih.gov

Estradiol propionate exhibits a low intrinsic binding affinity for ERα. Its activity is almost entirely dependent on its conversion to 17β-estradiol. In competitive binding assays using human ERα, this compound shows a relative binding affinity (RBA) that is significantly lower than that of estradiol itself. Reports indicate an RBA range of 19-26% compared to estradiol (where estradiol's RBA is 100%). wikipedia.org This residual affinity is likely attributable to the rapid in-assay hydrolysis of the propionate ester back to estradiol. nih.gov The primary role of the propionate ester is to deliver estradiol, which then acts as a potent agonist of ERα, initiating conformational changes in the receptor, leading to dimerization and subsequent regulation of target gene transcription. nih.gov

Similar to its interaction with ERα, this compound has a very low direct binding affinity for ERβ. wikipedia.org The reported RBA for this compound at human ERβ is approximately 2.6% relative to estradiol. wikipedia.org This indicates a weaker interaction compared to ERα, though the principle of it being an inactive prodrug remains the same. The physiological modulation of ERβ activity occurs after the propionate group is cleaved, allowing the released estradiol to bind to and activate ERβ. Estradiol itself binds with high affinity to both receptor subtypes, although some studies in non-human systems suggest its affinity is slightly lower for ERβ compared to ERα. oup.com

Direct measurement of the binding kinetics (association and dissociation rates) for this compound is complicated by its nature as a prodrug. Since the ester itself does not bind to the receptor with any significant affinity, the relevant kinetic parameters are those of its active metabolite, estradiol. nih.gov The rate-limiting step for receptor activation by this compound is not receptor binding, but rather the enzymatic hydrolysis of the ester bond. oup.com

Once hydrolyzed, the liberated estradiol binds to ERα and ERβ with high affinity. For comparison, the dissociation constant (Kd) for estradiol with ERα is approximately 0.06 nM, and for ERβ, it is around 0.1 nM, indicating very strong binding interactions. oup.com The key difference among various estradiol esters lies not in their receptor binding kinetics, but in their hydrolysis kinetics, which dictates the concentration and duration of estradiol availability at the receptor site.

Table 1: Comparative Relative Binding Affinity (RBA) of Estradiol and its Esters for Estrogen Receptors (ERα and ERβ)
CompoundRBA for ERα (%)RBA for ERβ (%)
Estradiol (E2)100100
Estradiol 17β-Propionate19–26 wikipedia.org2.6 wikipedia.org
Estradiol 17β-Acetate31–45 wikipedia.orgNot Reported
Estradiol 17β-Valerate2–11 wikipedia.org0.04–21 wikipedia.org
Estradiol Benzoate10 wikipedia.org1.1 wikipedia.org

Modulation of Estrogen Receptor Beta (ERβ) Activity

Enzymatic Biotransformation and Esterase Hydrolysis

The biotransformation of this compound is a critical step that converts the inactive prodrug into the active hormone. This process is mediated by non-specific enzymes found throughout various tissues.

In vivo and in vitro studies in non-human systems have established that estradiol esters are rapidly metabolized by esterases. wikipedia.orgoup.com These hydrolytic enzymes are ubiquitously distributed in tissues such as the liver, as well as in the blood. inchem.org In animal models like the rat, blood contains highly active esterases that can quickly hydrolyze short-chain esters of estradiol, such as the propionate ester. oup.com The metabolic pathway involves a simple cleavage of the ester bond at the C17β position, yielding 17β-estradiol and propionic acid. oup.com This hydrolysis is essential for the estrogenic activity of the compound, as the ester form is unable to effectively activate estrogen receptors. nih.govoup.com

The rate of hydrolysis of estradiol esters by esterases is a key determinant of their pharmacokinetic and pharmacodynamic profiles. The length of the fatty acid ester chain is inversely related to the rate of hydrolysis; short-chain esters are typically hydrolyzed more rapidly than long-chain esters. oup.comoup.com

Kinetic studies in rats have shown that short-chain esters like estradiol acetate (B1210297) and, by extension, this compound, are hydrolyzed so quickly that their metabolic rate is not substantially different from that of estradiol itself when administered intravenously. oup.com In contrast, longer-chain fatty acid esters, such as estradiol stearate, are more resistant to hydrolysis. oup.com This difference in hydrolysis rate is fundamental to the duration of action. For instance, the half-life of free estradiol in rats is approximately 2 minutes, whereas esterification can extend this significantly. oup.com While specific kinetic values for this compound are not always detailed separately, it is grouped with other short-chain esters known for their rapid cleavage by non-specific esterases in various tissues, including liver and blood, in animal models. oup.comoup.com

Table 2: Hydrolysis Characteristics of Estradiol Esters in Non-Human Systems
Ester DerivativeEster Chain LengthRelative Rate of Hydrolysis (Qualitative)Hydrolyzing System Example
Estradiol AcetateShort (C2)Very Rapid nih.govoup.comRat Blood, Rabbit Uterine Cytosol nih.govoup.com
This compoundShort (C3)Rapid nih.govoup.comRabbit Uterine Cytosol nih.gov
Estradiol ValerateMedium (C5)Rapid nih.govRabbit Uterine Cytosol nih.gov
Estradiol StearateLong (C18)Slow oup.comoup.comRat Tissues oup.com

Prodrug Bioactivation Pathways and Mechanisms of Release

This compound is a biologically inert molecule that undergoes enzymatic biotransformation to release the pharmacologically active estradiol. mdpi.com This bioactivation is a critical step for its estrogenic activity.

The primary mechanism of release involves the hydrolysis of the propionate ester bond. This chemical modification, the esterification of estradiol, enhances its lipophilicity. This increased lipophilicity allows for slower absorption from the administration site and resistance to rapid biotransformation, thereby prolonging its action. scielo.br

Once administered, this compound is subject to the action of non-specific esterases, which are ubiquitously distributed in the body. google.com These enzymes catalyze the cleavage of the ester linkage, a process known as hydrolysis, to release 17β-estradiol and propionic acid. inchem.orgescholarship.org This enzymatic conversion can occur at the site of administration, in the bloodstream, or within target tissues. google.comjiwaji.edu The released estradiol is then free to bind to estrogen receptors and elicit its biological effects.

The rate of hydrolysis and subsequent release of estradiol can be influenced by the specific esterase activity in different tissues. acs.org This targeted release mechanism is a key feature of its design as a long-acting estrogen. scielo.br

Molecular and Cellular Responses in Estrogen-Responsive Models

The bioactivated estradiol, released from this compound, initiates a cascade of molecular and cellular events by binding to estrogen receptors (ERs), primarily ERα and ERβ. wikipedia.org These receptors are transcription factors that, upon ligand binding, modulate the expression of a wide array of genes. elsevier.esresearchgate.net

Investigation of Gene Expression Profiling in Estrogen-Sensitive Cell Lines (e.g., Ishikawa cells)

The Ishikawa cell line, derived from a human endometrial adenocarcinoma, is a well-established in vitro model for studying estrogenic responses due to its expression of functional estrogen receptors. semanticscholar.orgbiorxiv.org Studies using Ishikawa cells have provided significant insights into the gene expression changes induced by estrogens.

Upon treatment with estradiol, Ishikawa cells exhibit significant alterations in their transcriptome. semanticscholar.orgplos.org Research has shown that estradiol can regulate the expression of numerous genes, with some studies identifying hundreds of differentially expressed genes following treatment. nih.gov For instance, one study identified 87 genes that showed similar expression changes in response to various estrogenic compounds in Ishikawa cells, with the antiestrogen (B12405530) ICI 182,780 reversing these effects, indicating ER-dependent regulation. nih.gov Another study reported that treatment with 17β-estradiol for 24 hours resulted in changes to 534 genes. nih.gov

Interactive Table: Gene Expression Changes in Ishikawa Cells Induced by Estrogenic Compounds

Gene Category Representative Genes Direction of Regulation Reference
Endometrial Receptivity Biomarkers EZH2, MDK, MUC1, SLIT2, IL6ST Upregulated semanticscholar.orgplos.org
Cell Cycle CCND1 (cyclin D1) Upregulated by some modulators plos.org
Cell Adhesion CTNND1, JUP, CDH2 Downregulated by some modulators plos.org

These gene expression changes are fundamental to the physiological effects of estrogens, including cell proliferation and differentiation. nih.gov The specific profile of gene expression can be ligand-specific, highlighting the complexity of estrogen receptor-mediated transcription. plos.orgnih.gov

Elucidation of Intracellular Signaling Pathway Modulation by this compound (in vitro)

Beyond direct genomic regulation, estradiol, the active metabolite of this compound, can also rapidly modulate intracellular signaling pathways. These non-genomic actions are often initiated by a subpopulation of estrogen receptors located at the plasma membrane. inchem.orgphysiology.org

Two of the most well-characterized signaling cascades activated by estradiol are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. nih.govdrugbank.comfrontiersin.org

MAPK/ERK Pathway: Estradiol has been shown to induce the phosphorylation and activation of ERK in various cell types, including neuronal and cancer cells. nih.govnih.gov This activation can contribute to cell proliferation, survival, and differentiation. plos.org In some contexts, the MAPK pathway is essential for the transcriptional activity of ERα itself, suggesting a convergence of genomic and non-genomic signaling. plos.org

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway is another critical component of estradiol signaling. nih.govarchivesofmedicalscience.com This pathway is centrally involved in cell survival, growth, and metabolism. plos.org Estradiol can stimulate the phosphorylation of Akt, a key downstream effector of PI3K, which in turn regulates a host of cellular processes. mdpi.com In certain cancer cell lines, this pathway has been implicated in estradiol-induced cell proliferation. plos.orgd-nb.info

Interactive Table: Modulation of Intracellular Signaling Pathways by Estradiol (in vitro)

Signaling Pathway Key Proteins Cellular Outcome Reference
MAPK/ERK ERK1/2 Proliferation, Survival, Differentiation nih.govnih.govplos.org

The activation of these pathways can occur rapidly, within minutes of estradiol exposure, and can cross-talk with the genomic signaling pathways to fine-tune the cellular response to estrogens. physiology.org

Biological Activities and Physiological Effects in Non Human Animal Models

Neurobiological Investigations

Estradiol's influence extends beyond the reproductive axis to encompass a wide range of neurobiological functions. news-medical.net It plays a role in brain development, mood, cognition, and neuroprotection. news-medical.netnih.gov Animal models have been essential for exploring the mechanisms behind these effects.

Estradiol (B170435) receptors are widely distributed throughout the brain, including in areas critical for cognition like the hippocampus and prefrontal cortex. frontiersin.orgnih.gov Studies in animal models have shown that estradiol can enhance memory and learning. nih.gov For example, research in ovariectomized animals has demonstrated that estradiol replacement can reverse cognitive deficits. frontiersin.org The hormone is also known to have neuroprotective effects, potentially guarding against stroke damage and neurodegenerative diseases. frontiersin.orgnews-medical.net

Furthermore, estradiol modulates various neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems, which are all implicated in mood regulation. news-medical.netfrontiersin.org Animal studies have shown that estradiol can influence the turnover and receptor density of these neurotransmitters in key brain regions. frontiersin.org For instance, in ovariectomized mouse models, estrogen treatment can increase the metabolic rate of norepinephrine (B1679862) in the hypothalamus. frontiersin.org These neurobiological actions underscore the broad and vital role of estradiol in maintaining normal brain function throughout life. nih.gov

Neuroprotective Mechanisms in Animal Models of Brain Injury

Research in animal models suggests that estrogens, including estradiol released from estradiol propionate (B1217596), have neuroprotective properties. wikipedia.orgresearcher.life These effects are mediated through various mechanisms. Estrogen has been shown to regulate the transcription of genes involved in DNA base excision repair, a crucial mechanism for neuronal survival. wikipedia.org In animal models of renal injury, which can have neurological consequences, estradiol treatment in rats with chronic renal failure reversed elevations in malondialdehyde, an indicator of oxidative stress. researchgate.net Additionally, studies on sepsis in rats, a condition that can lead to brain injury, demonstrated that estradiol propionate administration helped to mitigate oxidative damage in tissues. science.govscience.govresearchgate.net

Region-Specific Estradiol Concentrations and Metabolism in the Brain

Following administration, this compound is metabolized to estradiol, which then acts on target tissues, including the brain. Estradiol can freely cross the cell membrane and bind to estrogen receptors (ERs), which are found in various brain regions. The presence of these receptors in areas like the hippocampus and prefrontal cortex suggests that these regions are key targets for estradiol's effects. While specific data on the region-specific concentrations of estradiol following this compound administration is limited, the distribution of ERs implies a widespread, yet regionally specific, influence on brain function. The metabolism of estradiol itself within the brain can further influence local hormone concentrations and subsequent physiological effects.

Effects on Synaptic Plasticity and Neuronal Morphological Changes in Brain Regions

Estradiol has significant effects on synaptic plasticity and neuronal structure. In vitro studies using Drosophila neurons have shown that this compound can act as a fascin-pathway enhancer. biologists.com Fascin is an actin-bundling protein involved in cell shape and migration; in neurons, it plays a role in regulating neuronal differentiation and synaptic plasticity. biologists.com this compound was found to reduce the abnormal neurite curvature in fascin-deficient neurons, suggesting a role in restoring normal neuronal morphology. biologists.com This modulation of the cytoskeleton can impact synaptic structure and function, which are fundamental to learning and memory.

Central Nervous System Responses to Estrogen Esters in Developing and Adult Animals

The central nervous system (CNS) shows responses to estrogen esters in both developing and adult animals. nih.gov Developmental exposure to estrogenic compounds can lead to organizational effects on the brain. nih.gov In adult animals, estrogens continue to exert activational effects. Studies in ovariectomized rats have demonstrated that estradiol treatment can influence neurotransmitter systems, such as the cholinergic system, which is critical for cognitive function. researchgate.net For instance, estradiol valerate, another estrogen ester, was shown to prevent learning impairments induced by scopolamine, a cholinergic antagonist, in adult female rats. researchgate.net Research also indicates that estrogens can influence the release of neurotransmitters like acetylcholine (B1216132) and serotonin, which show sexual dimorphism and are affected by the presence or absence of gonadal hormones.

Bone Metabolism Research

Estradiol plays a well-established role in maintaining bone health by regulating the balance between bone formation and resorption. wikiwand.com

Regulation of Osteogenesis and Bone Resorption in Animal Models

Estrogen is a critical regulator of bone homeostasis, stimulating bone formation (osteogenesis) and inhibiting bone resorption. researchgate.net In ovariectomized (OVX) rats, a common animal model for postmenopausal osteoporosis, the deficiency of estrogen leads to significant bone loss. Studies have shown that estrogen replacement can counteract these effects. For example, in OVX rats, estradiol replacement was found to increase osteoid surface, an indicator of new bone formation, and decrease the quiescent (inactive) bone surface. researchgate.net Furthermore, estrogen has been shown to suppress the production of factors that promote bone resorption. researchgate.net

Modulation of Trabecular Bone Volume and Microarchitecture

The effects of estradiol on bone are evident in the modulation of its microarchitecture. In OVX rats, estrogen deficiency leads to a decrease in bone volume and a deterioration of the trabecular bone structure, including a flattened condyle in the temporomandibular joint. researchgate.net Replacement therapy with 17β-estradiol in these animal models has been shown to restore bone volume. researchgate.net Although some structural changes like condylar flattening were not reversed, the restoration of bone volume indicates a positive effect on the trabecular microarchitecture. researchgate.net Studies in mutant mouse models have also noted changes in trabecular bone microarchitecture, with skeletal pathology often being more pronounced in males, highlighting a sex-specific influence of estrogen on bone health. researchgate.net

Interactive Data Table: Summary of this compound Effects in Animal Models

Area of Study Animal Model Key Findings Reference(s)
Neuroprotection Rat (Sepsis/Renal Failure Models)Reduced oxidative stress markers (e.g., malondialdehyde). researchgate.net, science.gov, science.gov, researchgate.net
Neuronal Morphology Drosophila (in vitro)Reduced abnormal neurite curvature; acted as a fascin-pathway enhancer. biologists.com
Bone Metabolism Ovariectomized RatInhibited bone resorption and stimulated bone formation. researchgate.net
Bone Microarchitecture Ovariectomized RatRestored trabecular bone volume. researchgate.net
Bone Microarchitecture Mutant MouseInfluenced trabecular bone microarchitecture in a sex-specific manner. researchgate.net

Investigation in Estrogen Deficiency Animal Models (e.g., Ovariectomized models)

The ovariectomized (OVX) rodent is a principal model for studying the physiological and behavioral consequences of estrogen deficiency and the effects of hormone replacement therapies. The surgical removal of the ovaries induces a state of hormonal deprivation that mimics certain aspects of menopause, leading to a range of predictable systemic changes. This compound has been utilized in such models to investigate its capacity to restore estrogen-dependent functions and counteract the deficits induced by ovariectomy.

Research in OVX rat models has demonstrated that this compound administration can effectively reverse the increase in oxidative stress that occurs following the loss of endogenous estrogens. In one study, ovariectomy was shown to exacerbate oxidative injury in various tissues in rats with chronic renal failure. Treatment with this compound mitigated these effects by preventing the depletion of glutathione (B108866) and reversing the elevations in malondialdehyde, a marker of lipid peroxidation, in tissues including the kidney, heart, lung, and brain oup.com. This highlights the protective role of estradiol against systemic oxidative damage in a state of estrogen deficiency.

Beyond its antioxidant effects, this compound has been shown to influence lipid metabolism in OVX models. Studies have characterized the rat as a model for evaluating the effects of estrogens on plasma cholesterol levels msdvetmanual.com. While the lipid profile of rats differs from that of humans, these models are valuable for dissecting the mechanisms of estrogenic action on cholesterol. In adult OVX rats, estrogens, including estradiol derivatives, have been shown to lower plasma total cholesterol levels, an effect that can be inhibited by estrogen receptor antagonists, confirming the receptor-mediated pathway of this action msdvetmanual.com.

Furthermore, the neurobiological effects of estradiol have been explored in OVX rats. For instance, estradiol treatment in ovariectomized rats has been found to modulate monoaminergic neurotransmitter systems in brain regions like the hippocampus and prefrontal cortex, which can influence mood and cognitive functions nih.gov. These studies underscore the critical role of estradiol in maintaining normal brain chemistry and function.

The table below summarizes key findings from investigations using this compound in ovariectomized animal models.

Table 1: Effects of this compound in Ovariectomized Animal Models

Investigated Parameter Animal Model Key Findings Reference(s)
Oxidative Stress Ovariectomized Rats with Chronic Renal Failure This compound reversed elevations in malondialdehyde and prevented glutathione depletion in multiple tissues. oup.com
Plasma Cholesterol Ovariectomized Rats Estrogen administration, including estradiol derivatives, lowered total plasma cholesterol levels. msdvetmanual.com
Neurotransmitter Levels Ovariectomized Rats Estradiol treatment modulated norepinephrine and 5-hydroxyindoleacetic acid levels in specific hippocampal regions. nih.gov

| Uterine Weight | Ovariectomized Rats | Estrogen administration induced a uterotropic response, which is a classic bioassay for estrogenic activity. | msdvetmanual.com |

Systemic Endocrine Modulation in Animal Models

Impact on Circulating Hormone Levels and Inter-hormonal Interactions

This compound, as an exogenous estrogen, significantly influences the endocrine system by interacting with the hypothalamic-pituitary-gonadal (HPG) axis. The administration of estradiol can alter the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), through feedback mechanisms at the hypothalamus and pituitary gland.

In various animal models, estradiol exerts a potent negative feedback effect on gonadotropin secretion xmu.edu.cn. This mechanism is crucial for the regulation of the reproductive cycle. In nutritionally induced anovulatory, ovariectomized cows, treatment with estradiol was found to increase the number of Gonadotropin-Releasing Hormone (GnRH) receptors in the pituitary gland d-nb.info. While mean serum concentrations of LH and FSH were not significantly altered by estradiol treatment alone in this specific study, the interplay between estradiol and progesterone (B1679170) was shown to be critical for potentially inducing pulsatile LH secretion d-nb.info.

Studies in zebrafish have shown that exposure to estradiol can greatly inhibit the mRNA levels of both fshb and lhb (the beta subunits of FSH and LH) in the pituitary mdpi.com. This inhibitory effect underscores the direct negative feedback of estradiol on gonadotropin production.

The interaction between estrogens and other steroid hormones, such as progesterone and androgens, is complex. In female mice, progesterone provides negative feedback to lower GnRH/LH pulse frequency oup.com. The administration of testosterone (B1683101) propionate in newborn female rats has been shown to result in decreased serum FSH levels in adulthood, while LH levels remained unchanged and estradiol levels increased nih.gov. This demonstrates how early life androgen exposure can permanently alter the regulatory dynamics of the HPG axis.

The table below provides a summary of the observed effects of estradiol on other key hormone levels in various animal models.

Table 2: Influence of Estradiol on Circulating Hormone Levels in Animal Models

Animal Model Hormone Measured Observed Effect of Estradiol Administration Reference(s)
Ovariectomized Cows LH and FSH No significant change in mean serum concentrations with estradiol alone. d-nb.info
Ovariectomized Cows GnRH Receptors Increased number of pituitary GnRH receptors. d-nb.info
Zebrafish (male) FSH (fshb mRNA) Significantly inhibited. mdpi.com
Zebrafish (male) LH (lhb mRNA) Significantly inhibited. mdpi.com

| Rats (female, treated with testosterone propionate at birth) | Estradiol | Increased serum levels in adulthood. | nih.gov |

Influence on Renal Physiology and Related Biochemical Parameters (e.g., Chronic Renal Failure models)

This compound has been investigated for its potential protective effects on the kidney, particularly in the context of chronic renal failure (CRF). Animal models of CRF, often induced by subtotal nephrectomy, provide a valuable platform to study the progression of renal disease and the impact of hormonal interventions.

In a study using a 7/8 nephrectomy rat model of CRF, the induction of renal failure led to significant increases in plasma concentrations of creatinine, urea, and indoxyl sulphate, along with signs of anemia xmu.edu.cnd-nb.info. These effects were notably exacerbated in gonadectomized rats, suggesting a protective role for endogenous sex steroids. The administration of this compound to gonadectomized female rats with CRF partially and significantly reversed these pathological changes xmu.edu.cnd-nb.info. This indicates that estradiol therapy can ameliorate some of the key biochemical markers of uremia.

Furthermore, research has focused on the role of estradiol in mitigating oxidative stress associated with CRF. In a 5/6 nephrectomy rat model, CRF was shown to induce oxidative damage in multiple organs oup.com. In ovariectomized female rats with CRF, this compound treatment reversed the elevations in malondialdehyde and prevented the depletion of the antioxidant glutathione in the kidney and other tissues. It also reduced markers of inflammation, such as serum TNF-alpha and tissue myeloperoxidase activity oup.com. These findings suggest that estradiol's reno-protective effects are, at least in part, mediated through its potent anti-oxidant and anti-inflammatory properties oup.com.

The table below details the effects of this compound on renal and biochemical parameters in animal models of chronic renal failure.

Table 3: Effects of this compound in Animal Models of Chronic Renal Failure

Investigated Parameter Animal Model Key Findings of this compound Treatment Reference(s)
Plasma Creatinine Gonadectomized Rats with CRF (7/8 nephrectomy) Partially and significantly reversed the CRF-induced increase. xmu.edu.cnd-nb.info
Plasma Urea Gonadectomized Rats with CRF (7/8 nephrectomy) Partially and significantly reversed the CRF-induced increase. xmu.edu.cnd-nb.info
Plasma Indoxyl Sulphate Gonadectomized Rats with CRF (7/8 nephrectomy) Partially and significantly reversed the CRF-induced increase. xmu.edu.cnd-nb.info
Hematocrit & Hemoglobin Gonadectomized Female Rats with CRF Partially and significantly reversed the CRF-induced anemia. xmu.edu.cnd-nb.info
Oxidative Stress Markers (e.g., Malondialdehyde) Ovariectomized Rats with CRF (5/6 nephrectomy) Reversed the CRF-induced elevations in the kidney and other organs. oup.com

| Inflammatory Markers (e.g., TNF-alpha) | Ovariectomized Rats with CRF (5/6 nephrectomy) | Abolished the CRF-induced elevation in serum TNF-alpha. | oup.com |

Environmental Endocrinology and Ecotoxicology (Non-Human Focus)

Investigation of Estrogen Degradation Pathways in Aquatic and Biological Systems

The fate of estrogens in the environment is a significant area of ecotoxicological research due to their potential to disrupt endocrine systems in wildlife. Estradiol and its esters can enter aquatic systems through various routes, and their persistence is determined by biodegradation processes.

Microbial degradation is the primary mechanism for the breakdown of estrogens in natural environments like activated sludge, soil, and water. The initial and most commonly reported step in the aerobic biodegradation of 17β-estradiol is its oxidation to estrone. This conversion is carried out by a 17β-hydroxysteroid dehydrogenase enzyme found in a wide range of bacteria.

Further degradation of the steroid nucleus is more complex. A key proposed pathway for the aerobic degradation of estrogens is the 4,5-seco pathway . This pathway involves the following key steps:

4-Hydroxylation: Following the initial conversion to estrone, the aromatic A-ring is hydroxylated at the C-4 position by a monooxygenase, forming 4-hydroxyestrone.

Ring Cleavage: A dioxygenase then catalyzes the meta-cleavage of the A-ring between carbons 4 and 5, opening the aromatic ring.

Subsequent enzymatic reactions continue to break down the molecule. While the initial steps have been characterized in certain bacterial strains like Novosphingobium and Sphingomonas, the complete mineralization pathway is still an active area of research. The efficiency and rate of degradation can be influenced by environmental conditions such as oxygen content, with some studies indicating that anaerobic degradation can also occur, sometimes at a faster rate than aerobic degradation in certain soil conditions.

Methodologies for Assessing Estrogen Esters as Potential Endocrine Disrupting Chemicals (in silico/in vitro/environmental models)

Assessing the potential of chemicals like this compound to act as endocrine disrupting chemicals (EDCs) requires a multi-tiered approach that combines computational, laboratory, and environmental models. These methods help to predict and characterize the hazards posed by these compounds without relying solely on traditional, long-term animal testing.

In silico Models: These are computational methods used for rapid screening of large numbers of chemicals.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity nih.gov. For estrogens, these models are trained on a dataset of chemicals with known estrogen receptor binding affinity or estrogenic activity. By analyzing molecular descriptors (e.g., hydrophobicity, electronic properties, steric features), these models can predict the estrogenic potential of new or untested compounds like estradiol esters nih.gov.

Molecular Docking: This technique simulates the interaction between a ligand (e.g., an estrogen ester) and its biological target, typically a receptor like the estrogen receptor (ERα or ERβ). By calculating the binding energy and analyzing the fit within the receptor's ligand-binding pocket, molecular docking can predict whether a compound is likely to bind to and activate the receptor, thus flagging it as a potential EDC.

In vitro Assays: These are laboratory-based tests using cells or cellular components to measure specific biological responses.

Receptor Binding Assays: These assays directly measure the ability of a chemical to bind to the estrogen receptor.

Reporter Gene Assays: These assays use genetically modified cell lines (e.g., HeLa, T47D) that contain an estrogen-responsive promoter linked to a reporter gene (e.g., luciferase or β-galactosidase). When an estrogenic compound binds to the ER in these cells, it activates the promoter, leading to the expression of the reporter gene, which produces a measurable signal (e.g., light or color). This provides a quantitative measure of the estrogenic activity of the test compound.

Environmental Models: These involve studying the effects of chemicals in controlled ecosystems or by analyzing samples from the environment.

Activated Sludge and Water/Sediment Microcosms: Laboratory-scale systems containing activated sludge or environmental water and sediment are used to study the biodegradation and transformation of estrogen esters under controlled conditions. These models help determine degradation rates (half-lives) and identify major transformation products.

Aquatic Vertebrate Models: Fish, such as zebrafish or fathead minnows, are commonly used to assess the in vivo effects of potential EDCs. Exposure to estrogenic compounds can lead to measurable endpoints like the induction of vitellogenin (an egg yolk precursor protein) in males, altered gonad development, and reproductive impairment.

These methodologies, often used in combination, provide a comprehensive framework for identifying and characterizing the endocrine-disrupting potential of estrogen esters in a scientifically robust and efficient manner.

Advanced Analytical and Characterization Methodologies for Estradiol Propionate Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatography is the cornerstone for separating and quantifying estradiol (B170435) propionate (B1217596) from complex matrices, including pharmaceutical formulations, biological samples, and in the presence of related impurities. Various techniques offer distinct advantages in terms of sensitivity, selectivity, and analytical speed.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the routine analysis and quality control of estradiol esters. arabjchem.orgscribd.com Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (like C18 or C8) and a polar mobile phase.

Method development in HPLC focuses on optimizing the mobile phase composition, flow rate, and column type to achieve efficient separation from other steroids or formulation excipients. arabjchem.org For instance, a mobile phase consisting of methanol (B129727) and water in a 70:30 (v/v) ratio has been successfully used with a C18 column for the analysis of 17β-estradiol. arabjchem.org Another method for analyzing multiple steroid esters, including testosterone (B1683101) propionate and estradiol benzoate, employed a mobile phase of methanol, deionized water, and tetrahydrofuran (B95107) (65:30:15 v/v). tandfonline.comtandfonline.com UV detection is typically set at the absorbance maximum of the estradiol molecule's phenolic ring, around 280 nm, although other wavelengths like 220 nm or 225 nm have also been utilized for various estrogen esters. arabjchem.orgresearchgate.netresearchgate.net

Validation of HPLC methods, following guidelines from the International Council for Harmonisation (ICH), ensures specificity, linearity, precision, accuracy, and robustness. researchgate.netresearchgate.net Linearity is typically established over a defined concentration range, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship. nih.gov The precision of the method is assessed through repeatability and intermediate precision, with relative standard deviation (RSD) values ideally below 2%. innovareacademics.in

Table 1: Example HPLC Method Parameters for Analysis of Estradiol Esters

ParameterCondition 1Condition 2Condition 3
Compound 17β-estradiolEstradiol ValerateTestosterone Propionate & Estradiol Benzoate
Column C18 (5 µm, 4.6 x 25 cm)µBondapak Phenyl (5µm, 3.9 x 30 mm)Zorbax ODS
Mobile Phase Methanol:Water (70:30, v/v)Acetonitrile:Water (80:20, v/v)Methanol:Water:Tetrahydrofuran (65:30:15, v/v)
Flow Rate 1.0 mL/min0.8 mL/minNot Specified
Detection UV at 281 nmUV at 220 nmUV (Wavelength Not Specified)
Internal Standard None UsedNot SpecifiedDipentyl phthalate
Reference arabjchem.org researchgate.netresearchgate.net tandfonline.comtandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS, LC-HRMS) Approaches for Trace Analysis and Metabolite Profiling

For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels of estradiol propionate and its metabolites in biological matrices like plasma or saliva, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govthermofisher.com Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. waters.com

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. This allows for the detection of compounds at picogram-per-milliliter (pg/mL) levels. thermofisher.com The technique is highly specific, as it monitors for a specific precursor ion and its characteristic product ions, a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). thermofisher.com

High-Resolution Mass Spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which aids in the identification of unknown metabolites and impurities by enabling the determination of their elemental composition. This is invaluable for metabolite profiling studies.

Sample preparation for LC-MS/MS analysis often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences from the matrix. nih.govthermofisher.com Isotope-labeled internal standards, such as [2H5]-estradiol, are commonly used to ensure accurate quantification by correcting for matrix effects and variations in extraction recovery. core.ac.uk

Table 2: Performance of a UPLC-MS/MS Method for Estradiol Analysis in Plasma

ParameterValue
Instrument Thermo Scientific™ TSQ Altis™ Triple Quadrupole MS
Ionization Mode Heated Electrospray Ionization (HESI)
Lower Limit of Quantitation (LLOQ) 20 pg/mL
Linearity Range 20–10,000 pg/mL
Precision (%RSD) < 7%
Sample Preparation Liquid-Liquid Extraction (LLE)
Reference thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Steroid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is another powerful technique for steroid analysis. Due to the low volatility of steroids like this compound, a derivatization step is typically required to convert them into more volatile and thermally stable compounds before injection into the gas chromatograph. This process also improves chromatographic behavior and mass spectrometric sensitivity.

While less common for routine pharmaceutical analysis of the intact ester compared to HPLC, GC-MS/MS excels in comprehensive steroid profiling in biological samples. Its high chromatographic resolution allows for the separation of closely related steroid isomers. The use of tandem mass spectrometry provides the high degree of selectivity and sensitivity needed for trace-level detection.

Supercritical Fluid Chromatography (SFC) for Chromatographic Purity Evaluation

Supercritical Fluid Chromatography (SFC) has emerged as a green alternative to normal-phase HPLC for the purity assessment of pharmaceuticals. waters.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This significantly reduces the consumption of organic solvents compared to traditional HPLC methods. waters.com

For estradiol, an SFC method using an ACQUITY UPC² system has been shown to be a viable alternative to the United States Pharmacopeia (USP) normal-phase HPLC method. waters.com The SFC method demonstrated comparable sensitivity for detecting impurities while being three times faster and significantly reducing the cost per analysis by minimizing the use of hazardous solvents like n-butyl chloride. waters.com

Thin-Layer Chromatography (TLC-Densitometry) for Qualitative and Quantitative Analysis

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative identification and, when coupled with a densitometer, quantitative analysis of pharmaceuticals. For this compound, a TLC plate (e.g., silica (B1680970) gel) is spotted with the sample, and the plate is developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

After development, the spots are visualized, often under UV light, and their retention factor (Rf) values are compared to a standard. For quantitative analysis, a densitometer scans the plate and measures the absorbance or fluorescence of the spots. The intensity is proportional to the concentration of the substance, allowing for its quantification. While not as precise or sensitive as HPLC or LC-MS, TLC-Densitometry serves as a valuable tool for preliminary screening and in-process controls.

Spectroscopic Characterization of this compound and its Metabolites

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound and its metabolites. These methods provide detailed information about the molecule's chemical structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are primary tools for elucidating the precise molecular structure of this compound. ¹H NMR provides information on the number and types of protons and their neighboring atoms, while ¹³C NMR details the carbon framework of the molecule. 2D-NMR techniques, such as COSY and HSQC, can establish connectivity between protons and carbons, confirming the ester linkage between the propionate group and the 17-hydroxyl position of the estradiol core.

Mass Spectrometry (MS): In addition to its use as a detector for chromatography, mass spectrometry is a powerful standalone tool for structural characterization. High-resolution mass spectrometry provides a highly accurate mass-to-charge ratio, from which the elemental formula of this compound or its metabolites can be determined. Fragmentation patterns observed in MS/MS experiments reveal the structure of different parts of the molecule, helping to identify the core steroid structure and the nature of any modifications or metabolic transformations.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the phenolic hydroxyl group, the ester carbonyl (C=O) group, C-O stretching of the ester, and the aromatic C=C bonds of the A-ring, confirming the key structural features of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for quantitative analysis in conjunction with HPLC. The phenolic A-ring in this compound gives a characteristic UV absorbance maximum around 280 nm. arabjchem.org This property is exploited for detection and quantification in various chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. researchgate.netresearchgate.net For this compound, both ¹H and ¹³C NMR are employed to confirm the identity and purity of the compound.

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the molecule. The aromatic protons on the A-ring of the steroid nucleus, the protons of the propionate ester group, and the various protons on the steroid skeleton all appear at distinct chemical shifts. The integration of these signals confirms the number of protons in each environment, while the coupling patterns (splitting of signals) reveal adjacent protons, helping to piece together the molecular framework.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. mdpi.com This is particularly useful for identifying the carbon atoms of the steroid core, the carbonyl carbon of the ester, and the carbons of the propionate group. The chemical shifts are highly sensitive to the local electronic environment, allowing for precise assignment of each carbon atom. mdpi.com Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish definitive correlations between protons and carbons, confirming the complete structural assignment of this compound. mdpi.com

Below is a table summarizing typical NMR data for estradiol derivatives, which facilitates the characterization of related compounds like this compound by identifying key chemical group signals. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for an Estradiol Nucleus Data is representative and may vary based on solvent and specific derivative.

Atom Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C-1~126.3~7.12 (d)
C-2~112.8~6.61 (d)
C-3~155.0-
C-4~115.2~6.55 (s)
C-17~81.8~4.65 (t)
C-18 (CH₃)~11.2~0.78 (s)

Ultraviolet/Visible (UV/Vis) Spectroscopy for Quantitative Determination

Ultraviolet/Visible (UV/Vis) spectroscopy is a straightforward and robust analytical method used for the quantitative determination of compounds that contain chromophores—parts of a molecule that absorb UV or visible light. sci-hub.se this compound, like other estrogens, contains a phenolic A-ring which acts as a chromophore, making it suitable for UV/Vis analysis. nih.govarabjchem.org

The basis for quantitative analysis using UV/Vis spectroscopy is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For this compound, a solution is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol), and its absorbance is measured at the wavelength of maximum absorbance (λmax). arabjchem.org The phenolic A-ring in estradiol gives it a characteristic λmax around 280 nm. nih.gov

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations. researchgate.net The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolating from the calibration curve. arabjchem.orgresearchgate.net This method is valued for its simplicity, speed, and cost-effectiveness in routine quality control and formulation analysis. arabjchem.org

Table 2: UV Spectroscopic Properties for Estradiol Derivatives

CompoundSolventWavelength of Maximum Absorbance (λmax)
EstradiolEthanol~280 nm
Estradiol ValerateMethanol~270 nm - 290 nm

Note: The ester group in this compound does not significantly alter the λmax, which is primarily determined by the phenolic ring. scielo.br

Mass Spectrometry Applications in Metabolomics Research of Estrogen Esters

Profiling of Steroid Metabolites and Phase II Conjugates

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for metabolomics research, allowing for the comprehensive profiling of steroid metabolites. researchgate.netresearchgate.net When estrogen esters like this compound are administered, they are metabolized in the body into various forms, including hydroxylated metabolites and, crucially, Phase II conjugates. nih.gov These conjugates, primarily glucuronides and sulfates, are formed to increase the water solubility of the steroids and facilitate their excretion. researchgate.netdoi.org

Direct detection of these intact Phase II conjugates is a significant advantage of LC-MS-based methods. researchgate.net Historically, analysis required enzymatic or chemical hydrolysis to cleave the conjugate back to the free steroid before detection, a process that could be inefficient and lead to loss of information. acs.org Modern LC-MS/MS (tandem mass spectrometry) approaches can analyze the intact conjugates directly from biological matrices like urine or plasma. nih.govdoi.org

In a typical workflow, a sample extract is subjected to chromatographic separation (e.g., UPLC) and then introduced into the mass spectrometer. doi.org The instrument can be operated in various modes, such as multiple reaction monitoring (MRM), to selectively and sensitively detect a panel of known steroid metabolites and their conjugates. nih.govdoi.org Untargeted or "profiling" approaches can also be used to search for unexpected metabolites or to observe global changes in the steroid profile following administration of an estrogen ester. researchgate.net This has been applied to identify biomarkers of administration in various contexts. doi.orgwur.nl

Table 3: Common Phase II Conjugates of Estrogen Metabolites Detected by LC-MS

Parent SteroidConjugate TypeModificationAnalytical Technique
EstradiolGlucuronideAddition of C₆H₈O₆LC-MS/MS
EstroneSulfate (B86663)Addition of SO₃LC-MS/MS
EstriolGlucuronide/SulfateAddition of C₆H₈O₆/SO₃LC-MS/MS

Development of Tools for Annotation and Elucidation of Sulfated Metabolites

The identification of unknown metabolites, particularly conjugates, remains a significant challenge in metabolomics. biorxiv.org Sulfated metabolites, in particular, can be complex to characterize. Recent research has focused on developing specialized analytical and bioinformatic tools to improve their annotation and structural elucidation. anu.edu.auanu.edu.au

One innovative approach involves using high-resolution mass spectrometry (HRMS) with data-dependent acquisition, where the instrument automatically selects ions for fragmentation (MS/MS). anu.edu.auanu.edu.au The resulting fragmentation patterns provide structural clues. For sulfated steroids, a characteristic neutral loss of the sulfate group (SO₃, corresponding to 79.9568 Da) is a key indicator. acs.org

To further aid in identification, new bioinformatic tools and workflows are being developed. anu.edu.au These tools can automatically screen large datasets for this specific neutral loss, flagging potential sulfated compounds. anu.edu.au Some methods use clustering algorithms to group potential sulfated metabolites based on their mass spectral behavior. anu.edu.auanu.edu.au Furthermore, the development of stable isotope labeling techniques, where a label is placed specifically on the sulfate group, can help elucidate complex fragmentation pathways and confirm the identity of novel metabolites. anu.edu.auanu.edu.au These advanced methods are crucial for building a more complete picture of steroid metabolism and for identifying new biomarkers. anu.edu.auacs.org

Future Directions and Emerging Research Avenues for Estradiol Propionate

Refinement and Expansion of In Silico Predictive Models for Estrogen Ester Activity

In silico models, which use computer simulations to predict the properties of chemical compounds, are becoming increasingly vital in drug discovery and development. For estrogen esters like estradiol (B170435) propionate (B1217596), these models offer a rapid and cost-effective way to screen for potential activity and optimize molecular structures.

Future research in this area is focused on several key aspects:

Improving Predictive Accuracy: Current quantitative structure-activity relationship (QSAR) models are being refined to more accurately predict the binding affinity of estrogen esters to estrogen receptors (ERα and ERβ). researchgate.netresearchgate.net These models use molecular descriptors to correlate a compound's structure with its biological activity. nih.gov By incorporating more complex algorithms and larger datasets, researchers aim to enhance the predictive power of these models for novel estrogen esters. researchgate.netnih.gov

Understanding Receptor Interactions: Molecular docking simulations provide insights into how estrogen esters interact with the binding sites of estrogen receptors. capes.gov.brresearchgate.net Advanced computational methods are being used to model the dynamic interactions between the ligand (estradiol propionate) and the receptor, which can help in designing esters with improved selectivity and efficacy. capes.gov.brresearchgate.net

Predicting Pharmacokinetics: A significant challenge with estrogen esters is predicting their rate of hydrolysis back to the active estradiol form. Future in silico models will likely incorporate more sophisticated algorithms to predict the metabolic stability and pharmacokinetic profiles of these compounds, taking into account the influence of the ester chain on absorption, distribution, metabolism, and excretion (ADME).

Development of Novel Estradiol Prodrug Strategies for Enhanced Pharmacokinetic Control (non-clinical)

This compound is a classic example of a prodrug, a medication that is administered in an inactive form and then converted to an active drug through a metabolic process. wikipedia.org Research into novel prodrug strategies for estradiol is a vibrant field, with the goal of achieving more precise control over the release and activity of the hormone.

Emerging non-clinical research includes:

Tissue-Selective Activation: Scientists are designing estradiol prodrugs that are activated by specific enzymes found in target tissues. nih.gov This approach aims to deliver the therapeutic effects of estradiol to specific sites, such as the central nervous system, while minimizing exposure and potential side effects in other parts of the body. mdpi.comunt.edu For example, prodrugs have been developed that are preferentially metabolized to estradiol in the brain. mdpi.comunt.edu

"Soft" Estrogens: The concept of "soft" drugs involves designing compounds that exert their therapeutic effect locally and are then rapidly metabolized to inactive forms. acs.org Researchers have synthesized estradiol derivatives with ester linkages at various positions on the steroid nucleus. acs.org These "soft" estrogens are designed to be active in a specific area but are quickly hydrolyzed by non-specific esterases, limiting their systemic action. acs.org

Dual-Action Prodrugs: An innovative strategy involves linking an estrogen receptor ligand to another pharmaceutical agent. nih.gov This creates a dual-action molecule where the estrogen component targets the molecule to specific cells, and upon release, both agents can have a synergistic effect. nih.gov

Advancements in Non-Human Biological System Modeling for Complex Physiological Interactions

To better understand the complex physiological effects of this compound, researchers are turning to advanced non-human biological models that more accurately mimic human systems.

These advancements include:

Organ-on-a-Chip Models: These microfluidic devices are lined with living human cells and can replicate the structure and function of human organs. nih.govmdpi.comresearchgate.net "Organs-on-a-chip" are being developed to model the female reproductive system, including the endometrium and placenta, allowing for detailed studies of hormonal responses and interactions in a controlled environment. nih.govmdpi.com These models can be used to study the effects of compounds like estradiol on specific tissues. nih.gov

Advanced Animal Models: While traditional rodent models are still valuable, researchers are increasingly using non-human primates to study steroid hormone function. nih.gov Certain primate species have adrenal and reproductive systems that more closely resemble those of humans, providing more relevant insights into the complex regulation of steroid biosynthesis and action. nih.gov

Three-Dimensional (3D) Cell Cultures: Moving beyond traditional two-dimensional cell cultures, 3D culture systems allow cells to grow in a way that more closely resembles their natural environment within a tissue. These models are crucial for studying the intricate cellular responses to hormones like estradiol.

Integration of Multi-Omics Data for Comprehensive Understanding of Steroid Action Mechanisms

The field of "omics" refers to the large-scale study of biological molecules. Integrating data from different omics fields (genomics, transcriptomics, proteomics, and metabolomics) provides a holistic view of how steroids like this compound function at a molecular level. nih.gov

Key areas of integration include:

Systems Biology Approach: By combining data from multiple omics platforms, researchers can build comprehensive models of steroid hormone signaling pathways. frontiersin.org This systems biology approach helps to understand the complex network of interactions between genes, proteins, and metabolites that are influenced by estradiol. frontiersin.org

Identifying Biomarkers: Multi-omics studies can help identify biomarkers that reflect the response to glucocorticoids and other steroids. nih.govmdpi.com This can lead to a more personalized approach to hormone therapy, where treatments can be tailored based on an individual's molecular profile. mdpi.com

Unraveling Complex Mechanisms: The integration of proteomics and metabolomics data can provide a detailed snapshot of the cellular changes that occur in response to steroid hormones. rsc.org This can reveal novel mechanisms of action and help to explain the diverse physiological effects of estrogens. rsc.org

Q & A

Q. What experimental protocols are recommended for assessing Estradiol Propionate's effects on nuclear morphology in prostate cancer cell lines?

  • Methodological Answer : Standard protocols involve:
  • Cell Culture : Use androgen-resistant prostate cancer lines (e.g., PC3, LNCaP) with controlled passage numbers and media conditions .
  • Compound Treatment : Apply this compound (EP) at concentrations ranging from 1–10 µM for 24–48 hours, with vehicle controls (e.g., DMSO) .
  • Imaging : Employ high-content screening (HCS) systems (e.g., Opera HCS) with 20x objectives for nuclear (H2B-RFP) and cytoplasmic (CellMask Deep Red) staining. Acquire 20 fields of view per well, ensuring >150 cells/condition .
  • Analysis : Use 3D-volume reconstructions (Image 3D-Pro) and statistical tools (Prism 6) with Welch’s t-test for nuclear volume quantification .

Q. How does this compound interact with DHRS7 to modulate nuclear size in prostate cancer models?

  • Methodological Answer : EP’s effect is DHRS7-dependent:
  • Knockdown/Overexpression : Use siRNA (LNCaP) or exogenous DHRS7 expression (PC3) to manipulate enzyme levels. Monitor via Western blot (anti-DHRS7 antibodies, LI-COR Odyssey) .
  • Functional Assays : Treat DHRS7-knockdown cells with 10 µM EP for 36 hours. Compare nuclear volume (via Z-stack microscopy) to wild-type cells. EP reduces nuclear size only in DHRS7-deficient models .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on EP’s efficacy across prostate cancer cell lines (e.g., LNCaP vs. PC3)?

  • Methodological Answer : Contradictions arise from DHRS7 expression levels and androgen receptor (AR) status:
  • Genetic Profiling : Quantify DHRS7 mRNA/protein in cell lines pre-experiment. PC3 (AR-negative) shows stronger EP effects than LNCaP (AR-positive) .
  • Comparative Studies : Parallel experiments across lines with standardized EP doses (1–50 µM). Use siRNA to isolate DHRS7’s role in EP response .
  • Data Normalization : Normalize nuclear volume to cytoplasmic area to control for cell size variability .

Q. What methodological considerations are critical for dose-response studies of EP in androgen-resistant models?

  • Methodological Answer : Key factors include:
  • Dose Range : Test 0.1–100 µM EP to identify EC50 values. Note cytotoxicity at >10 µM (e.g., reduced cell viability in PC3) .
  • Time-Course Analysis : Assess effects at 12, 24, 36, and 48 hours to capture dynamic nuclear changes. Fix cells at matched confluency .
  • Control Groups : Include DHRS7-overexpressing lines and AR antagonists (e.g., bicalutamide) to dissect EP’s AR-dependent vs. AR-independent mechanisms .

Q. How can researchers optimize imaging parameters for nuclear volume quantification in EP-treated cells?

  • Methodological Answer : Ensure reproducibility via:
  • Deconvolution Settings : Apply AutoQuantX with consistent iterative cycles (e.g., 10 iterations) across datasets .
  • Z-Stack Resolution : Use 0.2 µm step sizes and 100x objectives (NA ≥1.45) for precise 3D reconstructions .
  • Blinding : Mask treatment groups during image acquisition/analysis to reduce bias .

Data Interpretation & Translational Questions

Q. What statistical approaches are recommended for analyzing EP’s effects on nuclear size in high-content screens?

  • Methodological Answer : Use non-parametric tests for skewed
  • Initial Screening : Wilcoxon rank-sum test to identify hits (e.g., >20% nuclear size reduction, p<0.001) .
  • Validation : Unpaired t-test with Welch’s correction for normally distributed datasets (n ≥100 cells/group) .
  • Multiple Comparisons : Apply Bonferroni correction when testing multiple EP concentrations .

Q. How might EP-induced nuclear size correction inform therapeutic strategies for metastatic prostate cancer?

  • Methodological Answer : Link nuclear morphology to metastasis:
  • Migration/Invasion Assays : Combine EP treatment (10 µM) with transwell assays. Correlate nuclear volume reduction with decreased cell motility .
  • In Vivo Models : Test EP in xenografts (PC3-DHRS7-KO) with longitudinal MRI to monitor metastatic spread .
  • Biomarker Development : Quantify DHRS7 in patient biopsies via IHC; stratify candidates for EP-based therapies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.